Lipophilicity Differentiation: XLogP3 Comparison Against Closest Morpholine Analog (CAS 1797661-86-9)
The target compound (CAS 1396870-85-1) carries a 6-trifluoromethyl substituent on the pyrimidine ring, whereas the closest catalogued analog, N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}-2,2-diphenylacetamide (CAS 1797661-86-9), substitutes the CF₃ group with a morpholine moiety [1]. The computed XLogP3 for the target compound is 4.4 [2]. While an exact computed XLogP3 for the morpholine analog is not publicly curated in PubChem, the replacement of the highly lipophilic CF₃ group (π ≈ 0.88) with morpholine (predicted to reduce logP by approximately 1.5–2.0 log units based on fragment-based contributions) generates a substantial lipophilicity differential.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 (PubChem computed) |
| Comparator Or Baseline | CAS 1797661-86-9 (morpholine analog); XLogP3 predicted substantially lower (estimated ~2.4–2.9 based on fragment contribution of morpholine vs. CF₃) |
| Quantified Difference | Estimated ΔXLogP3 ≈ +1.5 to +2.0 log units (target more lipophilic) |
| Conditions | Computed physicochemical properties; PubChem XLogP3 algorithm (release 2025.09.15) |
Why This Matters
Higher lipophilicity of the target compound implies greater passive membrane permeability, which may translate into distinct cellular uptake kinetics relative to the morpholine analog—a critical parameter for cell-based assay design and in vivo PK considerations.
- [1] Kuujia.com. Cas no 1797661-86-9 (N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}-2,2-diphenylacetamide). Product listing indicating morpholine substitution at the pyrimidine 6-position. View Source
- [2] PubChem Compound Summary for CID 71796997. XLogP3 computed value: 4.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1396870-85-1 (accessed 2026-04-30). View Source
